![molecular formula C24H22N4O3 B2527598 3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1207018-20-9](/img/structure/B2527598.png)
3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. These compounds have been studied extensively for their potential as therapeutic agents in various domains, including as antagonists for hormone receptors, antimicrobial agents, and compounds with antioxidant properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the condensation of appropriate precursors, such as thioxopyrimidines with secondary amines, or the reaction of methanediamine derivatives with oxalyl chloride . For example, the synthesis of a related compound, a thieno[2,3-d]pyrimidine derivative with a 4,5-imidazolidinedione moiety, was achieved by reacting methanediamine with oxalyl chloride . Similarly, the synthesis of fluorescent thieno[2,3-d]pyrimidine compounds was performed by condensation reactions .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be substituted at various positions to yield compounds with different properties. NMR, IR spectroscopy, mass spectrometry, and elemental analysis are commonly used techniques to characterize these compounds . The presence of substituents like the 1,3,4-oxadiazol moiety can influence the molecular properties and biological activity of these compounds .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with oxadiazole moieties can generate nitric oxide and related species in the presence of thiols under physiological conditions . The reactivity of these compounds can be exploited for their potential biological activities, such as antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties like solubility, fluorescence, and the ability to form intramolecular hydrogen bonds, which can, in turn, affect their biological activity and pharmacokinetics . For example, the unique methoxyurea side chain in some derivatives can form intramolecular hydrogen bonds, which may increase lipophilicity and membrane permeability . The fluorescence characteristics of these compounds can also vary with the nature of the substituents and the solvent polarity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Polynuclear Heterocycles : This compound is part of a broader class of thieno[2,3-d]pyrimidine derivatives synthesized for their high biological activities. Such compounds have been found to act as inhibitors of adenosine kinase, platelet aggregation, and possess antileukemia and anticancer activities due to their structural properties (El-Gazzar, Hussein, & Aly, 2006).
Antioxidant Activity : A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed significant radical scavenging properties. Compounds with electron-donating substituents on the thienopyrimidine ring enhanced this activity, highlighting the potential of such derivatives in developing antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial and Antihypertensive Potential
Antimicrobial Activity : The synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrated antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the compound's role in developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antihypertensive Agents : Thienopyrimidinedione derivatives, including those related to the queried compound, have been evaluated for their antihypertensive effects. They were found potent in reducing systolic blood pressure in spontaneously hypertensive rats, indicating their potential as antihypertensive agents (Russell et al., 1988).
Eigenschaften
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c25-14-17-15-26-20-4-2-1-3-19(20)23(17)28-9-7-16(8-10-28)24(29)27-18-5-6-21-22(13-18)31-12-11-30-21/h1-6,13,15-16H,7-12H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKRSPCMWTFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=C(C=NC5=CC=CC=C54)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

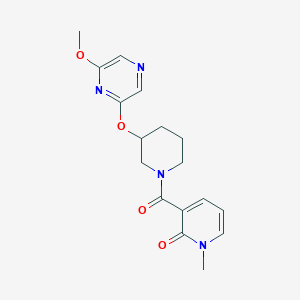


![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)
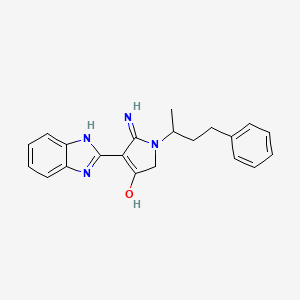
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)
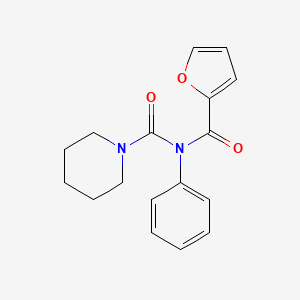
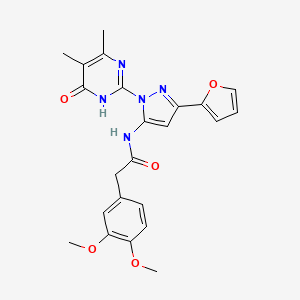
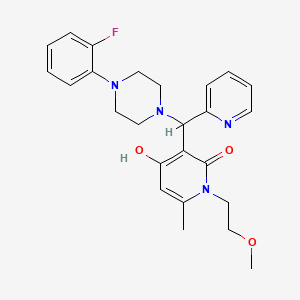
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)